
Di-(2-pyridyl)(dicyclohexylphosphino)amine
描述
Di-(2-pyridyl)(dicyclohexylphosphino)amine is a complex organophosphorus compound characterized by its unique structure, which includes two pyridyl groups and a dicyclohexylphosphinoamine moiety. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-(2-pyridyl)(dicyclohexylphosphino)amine typically involves the reaction of 2-pyridylamine with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane or toluene is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Di-(2-pyridyl)(dicyclohexylphosphino)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs.
科学研究应用
Di-(2-pyridyl)(dicyclohexylphosphino)amine is widely used in scientific research due to its unique properties and versatility. It finds applications in:
Catalysis: The compound is used as a ligand in transition metal catalysts for various organic transformations.
Biology: It is employed in the study of enzyme mechanisms and as a tool in bioconjugation chemistry.
Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.
作用机制
The mechanism by which Di-(2-pyridyl)(dicyclohexylphosphino)amine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, coordinating to metal centers in catalysts, which enhances their reactivity and selectivity. The specific pathways and targets depend on the context in which the compound is used, such as in catalytic cycles or biological systems.
相似化合物的比较
Di-(2-pyridyl)(dicyclohexylphosphino)amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Bis(diphenylphosphino)methane (dppm)
Bis(diphenylphosphino)ethane (dppe)
Bis(dicyclohexylphosphino)methane (dcpm)
These compounds share the common feature of having phosphine groups, but they differ in their substituents and overall structure, leading to different reactivity and applications.
属性
IUPAC Name |
N-dicyclohexylphosphanyl-N-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3P/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)25(21-15-7-9-17-23-21)22-16-8-10-18-24-22/h7-10,15-20H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFCBSWPOCQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N(C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704839 | |
| Record name | P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472959-98-1 | |
| Record name | P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)
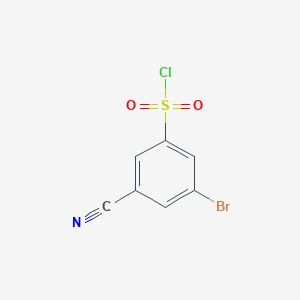

![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)
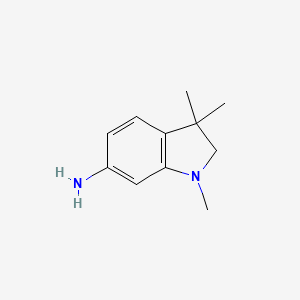
![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)
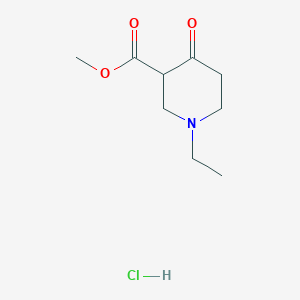

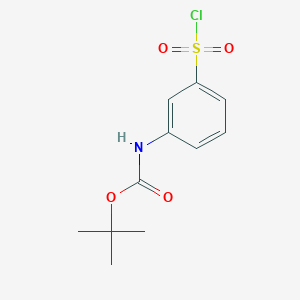
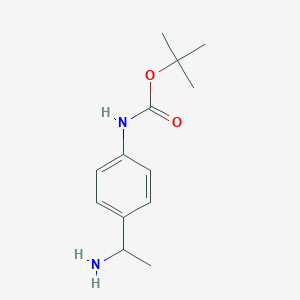

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1505204.png)

